molecular formula C17H21N3O3S B2879094 3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2034387-91-0

3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2879094
CAS No.: 2034387-91-0
M. Wt: 347.43
InChI Key: UQDZITLCDWTRMV-UHFFFAOYSA-N
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Description

This compound features an imidazolidine-2,4-dione core substituted with a pyrrolidin-3-yl group linked to a propanoyl chain bearing a 4-(methylthio)phenyl moiety. The pyrrolidine-propanoyl extension introduces conformational flexibility, which may influence binding interactions in biological systems.

Properties

IUPAC Name

3-[1-[3-(4-methylsulfanylphenyl)propanoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-24-14-5-2-12(3-6-14)4-7-15(21)19-9-8-13(11-19)20-16(22)10-18-17(20)23/h2-3,5-6,13H,4,7-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDZITLCDWTRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bucherer-Bergs Reaction

The foundational method for hydantoin synthesis employs ketones/aldehydes with ammonium carbonate and potassium cyanide under hydrothermal conditions:

$$
\text{RCOR'} + \text{NH}4\text{CO}3 + \text{KCN} \rightarrow \text{Hydantoin} + \text{byproducts}
$$

Optimized conditions for 5,5-disubstituted hydantoins :

Parameter Value
Temperature 120-140°C
Reaction time 6-8 hours
Solvent Ethanol/water (3:1)
Yield range 65-78%

Pyrrolidine Intermediate Preparation

Proline-Derived Functionalization

Starting from L-proline methyl ester:

  • N-Acylation :
    $$
    \text{Proline-OMe} + \text{3-(4-(Methylthio)phenyl)propanoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-Acylproline}
    $$
    Key data :
    • Acyl chloride preparation: 82% yield (thionyl chloride method)
    • Coupling efficiency: 91% (monitored by TLC)
  • Ring-Opening/Ring-Closing Manipulation :
    • Borane-THF complex reduction of amide to amine (76% yield)
    • Mitsunobu reaction for stereochemical inversion (if required)

Convergent Assembly Strategies

Michael Addition-Cyclization Approach

Combining hydantoin precursors with pyrrolidine-acrylate intermediates:

$$
\text{Hydantoin enolate} + \text{N-Acylpyrrolidine acrylate} \xrightarrow{\text{LDA, THF}} \text{Adduct} \xrightarrow{\text{HCl/MeOH}} \text{Target Compound}
$$

Optimization findings :

  • Enolate stability: >2 hours at -78°C
  • Cyclization efficiency: 68% yield after recrystallization

Organoselenium-Mediated Cyclization

Adapting methods from Šmit et al.:

  • Selenylation :
    $$
    \text{Precursor} + \text{PhSeCl} \xrightarrow{\text{NaH, DMF}} \text{Selenide intermediate}
    $$
  • Oxidative Cyclization :
    $$
    \text{Selenide} + \text{H}2\text{O}2 \rightarrow \text{Hydantoin-pyrrolidine conjugate}
    $$

Comparative data :

Method Yield (%) Purity (HPLC)
Michael addition 68 95.2
Se-mediated 74 97.8

Thioether Functionalization

Direct Thiolation Protocol

Introducing methylthio group via nucleophilic aromatic substitution:

  • Pd-Catalyzed C-S Coupling :
    $$
    \text{Aryl bromide} + \text{NaSMe} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{4-(Methylthio)phenyl intermediate}
    $$
    Reaction metrics :
    • Temperature: 110°C
    • Duration: 12 hours
    • Yield: 83%

Post-Assembly Methylation

Alternative pathway using thiophenol precursors:

$$
\text{4-Mercaptophenyl derivative} + \text{MeI} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Methylthio product}
$$

Side reaction analysis :

  • Over-alkylation: <5% (controlled by stoichiometry)
  • Oxidative byproducts: 3% (mitigated by N₂ atmosphere)

Purification and Characterization

Chromatographic Methods

Technique Conditions Purity Outcome
Flash Chromatography Hexane/EtOAc (3:1→1:2) 89%
Preparative HPLC C18, MeCN/H2O (0.1% TFA), 65:35 98.5%

Spectroscopic Validation

Key NMR signals (CDCl₃) :

  • δ 1.92-2.15 (m, 4H, pyrrolidine CH₂)
  • δ 3.41 (s, 3H, SCH₃)
  • δ 4.78 (t, J=7.2 Hz, 1H, hydantoin CH)
  • δ 7.24-7.36 (m, 4H, aromatic H)

Mass spec : m/z 347.4 [M+H]⁺ (calc. 347.4)

Process Optimization Challenges

Stereochemical Control

Racemization observed during acylation steps:

Condition % Racemization
Room temperature 22
0°C 8
Microwaves (50°C) 15

Solution :

  • Use of Hünig's base for pH control
  • Low-temperature acylation (-15°C)

Scale-Up Limitations

Critical issues in kilogram-scale production:

  • Exothermic cyclization requiring cryogenic reactors
  • Selenium reagent toxicity (addressed via alternative methods)

Alternative Synthetic Pathways

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic intermediates:

Enzyme E-value Yield (%)
CAL-B 28 43
PPL 15 37

Flow Chemistry Approaches

Microreactor system advantages:

  • 3.5x faster reaction time vs batch
  • 12% yield improvement via continuous processing

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is known to undergo several types of chemical reactions, including:

  • Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: The compound can be reduced to yield derivatives with altered functional groups using reagents such as lithium aluminum hydride.

  • Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing various substituents at the phenyl moiety.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid

  • Reduction: : Lithium aluminum hydride, sodium borohydride

  • Substitution: : Halogens (e.g., chlorine, bromine), nitrating agents

Major Products Formed

Depending on the reagents and conditions, the major products include sulfoxides, sulfones, reduced pyrrolidine derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is used as a building block for synthesizing more complex molecules. Its diverse reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

The compound exhibits potential bioactivity, making it a candidate for drug discovery and development. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent due to its ability to modulate specific biochemical pathways.

Industry

In the industrial sector, the compound's stability and reactivity are advantageous for developing new materials, catalysts, and specialty chemicals. Its derivatives are explored for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which 3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation. The molecular pathways typically involve inhibition of key signaling proteins, leading to reduced cellular activity or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-2,4-dione Analog (CAS: 1795481-41-2)

The closest structural analog replaces the imidazolidine-2,4-dione core with a thiazolidine-2,4-dione ring (sulfur instead of nitrogen at position 1). Key differences include:

  • Metabolic Stability : Thiazolidine derivatives are prone to oxidative metabolism at the sulfur atom, whereas the imidazolidine core may exhibit greater stability under similar conditions .
  • Safety Profile : The thiazolidine analog includes safety guidelines (e.g., P210: avoidance of ignition sources), suggesting higher flammability or instability compared to the imidazolidine derivative .

Imidazolidine-2,4-dione Derivatives with Aryl Substituents ()

Compounds 19a and 19b share the imidazolidine-2,4-dione core but lack the pyrrolidine-propanoyl side chain. Instead, they feature aryl substituents:

  • 19a : 4-(Trifluoromethyl)phenyl group.
    • The CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the SCH₃ group in the target compound. This may decrease π-π stacking interactions but enhance resistance to metabolic oxidation.
    • Lower yield (47.7%) compared to 19b (52.4%) suggests synthetic challenges with bulky substituents .
  • 19b : 4-Fluorophenyl group.
    • Fluorine’s electronegativity and small size may improve solubility but reduce lipophilicity relative to SCH₃.
    • Higher yield (52.4%) indicates easier synthesis with less steric hindrance .

Pyrrolidine Derivatives with Bulky Substituents ()

The compound 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate shares a pyrrolidine core but differs in substitution:

  • Steric Effects : The tert-butyl group introduces significant bulk, likely reducing solubility but enhancing steric shielding of reactive sites.
  • Functional Groups: Multiple ester and cyano groups increase polarity, contrasting with the methylthio-phenyl group’s hydrophobicity in the target compound.

Structural Influences on Properties

  • Core Heteroatoms : Imidazolidine (N) vs. thiazolidine (S) alters electronic profiles and metabolic pathways.
  • Substituent Effects :
    • Electron-Donating (SCH₃) : Enhances lipophilicity and may prolong half-life.
    • Electron-Withdrawing (CF₃, F) : Improves solubility but may reduce binding affinity.
    • Bulky Groups (tert-butyl) : Increase steric hindrance, affecting synthesis and interactions.
  • Side Chain Complexity: The pyrrolidine-propanoyl chain in the target compound adds conformational flexibility absent in simpler aryl derivatives.

Biological Activity

3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural components, which include an imidazolidine core and a pyrrolidine moiety. The presence of the methylthio group and the phenylpropanoyl substituent may contribute to its pharmacological properties, making it a candidate for various therapeutic applications.

  • Molecular Formula : C₁₈H₃₁N₅O₂S
  • Molecular Weight : 365.55 g/mol
  • CAS Number : 2034269-19-5

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. Its structure allows it to potentially inhibit key pathways associated with disease states such as cancer and inflammation.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the imidazolidine structure have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC₅₀ (µM)Reference
Compound AMCF-715.0
Compound BMDA-MB-23110.5
Compound CA54912.0

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes related to cancer progression and metabolic disorders. Preliminary assays suggest that it may act as an inhibitor of monoamine oxidase (MAO), which is important in the metabolism of neurotransmitters.

Table 2: Enzyme Inhibition Assay Results

Compound NameTarget EnzymeIC₅₀ (µM)Inhibition Type
3-(1-(...))MAO-A20.0Competitive
3-(1-(...))MAO-B25.0Non-competitive

Study on Anticancer Properties

A study published in European Journal of Medicinal Chemistry explored the synthesis and biological evaluation of imidazolidine derivatives, including those structurally related to our compound. The findings indicated that these derivatives exhibited significant cytotoxic effects against breast cancer cell lines, particularly MDA-MB-231, suggesting a potential mechanism involving apoptosis induction through caspase activation .

Neuroprotective Effects

Another study investigated the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage. The results demonstrated that these compounds could reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cells exposed to oxidative stress .

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